7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by its fused ring structure, which includes a furan ring and an anthraquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione typically involves the diazotization of 1-amino-2-aryloxy-4-hydroxy-9,10-anthraquinones. This process is carried out in various solvents, followed by heating the diazotization products. The reaction conditions often include:
Diazotization: Using isopropyl nitrite in acetic acid or an aprotic solvent like dimethyl sulfoxide (DMSO) at 20-25°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of antitumor agents. Its derivatives have been studied for their cytotoxic properties against various cancer cell lines .
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties. It also finds applications in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antitumor agents.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler structure with similar chromophoric properties.
1-Hydroxyanthraquinone: Another derivative with hydroxyl substitution.
2-Methylanthraquinone: A methyl-substituted anthraquinone.
Uniqueness
7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione is unique due to its fused furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H12O4 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
7-hydroxy-1-methylanthra[2,1-b][1]benzofuran-8,13-dione |
InChI |
InChI=1S/C21H12O4/c1-10-5-4-8-14-16(10)18-15(25-14)9-13(22)17-19(18)21(24)12-7-3-2-6-11(12)20(17)23/h2-9,22H,1H3 |
InChI Key |
IQULIHQTQQBXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C2C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.